(2,6-Dichloro-3-methoxyphenyl)boronic acid (2,6-Dichloro-3-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 851756-57-5
VCID: VC2845874
InChI: InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
SMILES: B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O
Molecular Formula: C7H7BCl2O3
Molecular Weight: 220.84 g/mol

(2,6-Dichloro-3-methoxyphenyl)boronic acid

CAS No.: 851756-57-5

Cat. No.: VC2845874

Molecular Formula: C7H7BCl2O3

Molecular Weight: 220.84 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichloro-3-methoxyphenyl)boronic acid - 851756-57-5

Specification

CAS No. 851756-57-5
Molecular Formula C7H7BCl2O3
Molecular Weight 220.84 g/mol
IUPAC Name (2,6-dichloro-3-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Standard InChI Key YSIVMUOSCRYSHE-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O
Canonical SMILES B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O

Introduction

Physical and Chemical Properties

Basic Information

(2,6-Dichloro-3-methoxyphenyl)boronic acid is characterized by the following properties:

PropertyInformation
Chemical Name2,6-dichloro-3-Methoxyphenylboronic acid
CAS Number851756-57-5
Molecular FormulaC7H7BCl2O3
Molecular Weight220.85 g/mol
Synonyms(2,6-Dichloro-3-methoxyphenyl)boronic acid; 1,3-Dichloro-4-methoxy-benzene-2-ylboronic acid; Boronic acid, B-(2,6-dichloro-3-Methoxyphenyl)-
MDL NumberMFCD11865199
Storage ConditionsInert atmosphere, Room Temperature

The compound possesses two chlorine atoms at positions 2 and 6, a methoxy group at position 3, and a boronic acid functionality, all attached to a phenyl ring .

Structural Analysis

The structural features of (2,6-Dichloro-3-methoxyphenyl)boronic acid include:

  • A phenyl core with three functional groups

  • Two electronegative chlorine atoms at ortho positions (2 and 6)

  • A methoxy group (-OCH3) at meta position (3)

  • A boronic acid group (-B(OH)2) with acidic properties

This specific substitution pattern creates a unique electronic and steric environment that influences its reactivity in various chemical transformations. The presence of the two chlorine atoms flanking one side of the molecule creates an electron-deficient region, while the methoxy group contributes electron density through resonance effects .

Spectroscopic Data

According to the synthetic procedure reported in the literature, the 1H NMR spectrum of (2,6-Dichloro-3-methoxyphenyl)boronic acid in DMSO-d6 shows:

  • δ 8.53 (s, 2H) corresponding to the boronic acid protons

  • δ 7.29 (d, J=8.8 Hz, 1H) and δ 7.06 (d, J=8.8 Hz, 1H) corresponding to the aromatic protons

  • δ 3.83 (s, 3H) corresponding to the methoxy group protons

Synthesis Methods

Alternative Synthetic Routes

While the lithiation-borylation sequence is the most common approach to synthesizing arylboronic acids, other potential methods could include:

  • Palladium-catalyzed borylation: Using bis(pinacolato)diboron or pinacolborane with palladium catalysts

  • Copper-catalyzed borylation: Employing copper catalysts for direct C-H borylation

  • Miyaura borylation: Cross-coupling of aryl halides with diboron reagents

Applications

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2,6-Dichloro-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction typically proceeds under the following conditions:

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4, or Pd2(dba)3/PCy3)

  • Base (e.g., K3PO4, K2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, DME, THF, or toluene)

  • Temperature ranges from room temperature to reflux conditions

For example, related methoxyphenylboronic acids have been employed in the synthesis of triazine-core, pyrimidine-core, and pyridine-core fragments with yields ranging from 79% to 88% .

Research Findings

Optimization of Reaction Conditions

Research on related boronic acids has focused on optimizing reaction conditions for Suzuki-Miyaura coupling. For instance, studies on the coupling of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with 4-methoxyphenylboronic acid revealed:

  • Catalyst efficiency: Pd(PPh3)2Cl2 provided better yields (62%) compared to Pd2(dba)3/PCy3 and Pd(PPh3)4 for certain substrates.

  • Solvent effects: Anhydrous 1,4-dioxane improved yields compared to aqueous conditions, possibly due to the reactive nature of dichloro substituents under basic, high-temperature conditions.

  • Base selection: Cs2CO3 resulted in higher yields (82%) with reduced reaction times compared to K3PO4 and K2CO3, likely due to different solubility characteristics in the reaction solvent.

  • Catalyst loading: Increasing catalyst loading from 2 to 3 mol% further enhanced yields from 82% to 88% .

These findings suggest that similar optimization strategies might be applicable to reactions involving (2,6-Dichloro-3-methoxyphenyl)boronic acid.

Functionalization of Heteroaromatic Systems

Research has demonstrated that substituted phenylboronic acids, including methoxyphenylboronic acids, can be effectively coupled with various heteroaromatic systems:

  • Pyridine derivatives: Coupling with halopyridines produces functionalized pyridines with potential applications in medicinal chemistry and materials science .

  • Pyrimidine and pyrazine systems: Reactions with halopyrimidines and halopyrazines yield valuable heterocyclic building blocks .

  • Triazine-based compounds: The synthesis of triazine-core fragments through Suzuki coupling has been achieved with good to excellent yields .

SupplierProduct NumberPurityPackage SizePrice (USD)
TRCD436923Not specified250mg$340
American Custom Chemicals CorporationBOR000626995.00%5mg$503.21
American Custom Chemicals CorporationBOR000626995.00%1g$780.15
Alichem851756575Not specified5g$842.54
AOBChem1750795%5g$550

The relatively high price indicates the specialized nature of this compound and the complexity involved in its synthesis .

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